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Compound of Interest

Methyl (tert-butoxycarbonyl)-L -
Compound Name:
leucinate

Cat. No. B558287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for Methyl (tert-butoxycarbonyl)-L-leucinate, a key building block in peptide synthesis and
drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic and Spectrometric Data

The structural integrity and purity of Methyl (tert-butoxycarbonyl)-L-leucinate are confirmed
by 1H NMR, 3C NMR, and mass spectrometry. While specific, detailed spectra from a single
comprehensive source are not readily available in the public domain, data from analogous
compounds and general chemical principles allow for a reliable characterization.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For Methyl (tert-butoxycarbonyl)-L-leucinate, the following signals are expected in *H and
13C NMR spectra, typically recorded in deuterated chloroform (CDClIs).

Table 1: Predicted *H NMR Spectroscopic Data for Methyl (tert-butoxycarbonyl)-L-leucinate
in CDCls3
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.0 d 1H NH
~4.3 m 1H a-CH
3.73 S 3H OCHs
~1.7 m 1H y-CH
~1.5 m 2H B-CH:
1.45 S 9H C(CHs)s (Boc)
~0.9 d 6H 0-CHs

Table 2: Predicted 13C NMR Spectroscopic Data for Methyl (tert-butoxycarbonyl)-L-leucinate
in CDCls3

Chemical Shift (6, ppm) Assighment
~173 C=0 (ester)
~155 C=0 (carbamate)
~80 C(CHs3)s (Boc)
~52 OCHs

~52 a-CH

~41 B-CHz

~28 C(CHs)s (Boc)
~25 y-CH

~22 3-CHs

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering structural clues. The molecular
formula of Methyl (tert-butoxycarbonyl)-L-leucinate is C12H23NOa, with a molecular weight of
approximately 245.32 g/mol .[1]

Table 3: Predicted Mass Spectrometry Data for Methyl (tert-butoxycarbonyl)-L-leucinate

m/z lon

246.17 [M+H]+

268.15 [M+Na]*

190.13 [M+H - CaHs]*

146.12 [M+H - Boc]*

88.08 [Leucine methyl ester fragment]*
57.07 [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for Methyl (tert-
butoxycarbonyl)-L-leucinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of Methyl (tert-butoxycarbonyl)-
L-leucinate is dissolved in about 0.6 mL of deuterated chloroform (CDCIs). A small amount
of tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

e Instrumentation: *H and 13C NMR spectra are typically recorded on a Bruker Avance
spectrometer operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition:

o A standard one-pulse sequence is used.
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o Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds.

o Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and
enhance sensitivity.

o Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2
seconds, and an acquisition time of 1-2 seconds.

o Alarger number of scans (typically 1024 or more) are required due to the lower natural
abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied. The chemical shifts are referenced to
the TMS signal. For *H NMR, the integrals of the signals are determined to provide
information on the relative number of protons.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Methyl (tert-butoxycarbonyl)-L-leucinate is
prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a
time-of-flight (TOF) or quadrupole analyzer, is commonly used.

lonization: The sample solution is introduced into the ESI source where it is nebulized and
ionized to produce protonated molecules ([M+H]*) and other adducts (e.g., [M+Na]™*).

Mass Analysis: The ions are guided into the mass analyzer where they are separated based
on their mass-to-charge ratio.

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass
spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., [M+H]*) is
selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an
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inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the
second mass analyzer.

Visualizations

The following diagrams illustrate the general workflows for NMR and MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-tert-butoxycarbonyl-I-leucinate-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b558287?utm_src=pdf-custom-synthesis
https://aapep.bocsci.com/product/boc-l-leucine-methyl-ester-cas-63096-02-6-39991.html
https://www.benchchem.com/product/b558287#spectroscopic-data-for-methyl-tert-butoxycarbonyl-l-leucinate-nmr-ms
https://www.benchchem.com/product/b558287#spectroscopic-data-for-methyl-tert-butoxycarbonyl-l-leucinate-nmr-ms
https://www.benchchem.com/product/b558287#spectroscopic-data-for-methyl-tert-butoxycarbonyl-l-leucinate-nmr-ms
https://www.benchchem.com/product/b558287#spectroscopic-data-for-methyl-tert-butoxycarbonyl-l-leucinate-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558287?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

